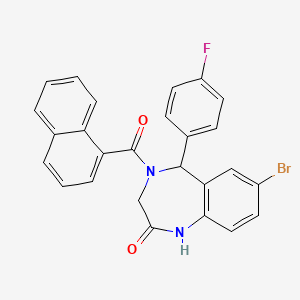

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

Properties

IUPAC Name |

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPBQKXSLFJXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol. This interaction leads to the activation of these receptors, triggering a series of intracellular events.

Biochemical Pathways

This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability.

Result of Action

The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking.

Biological Activity

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class and features a complex structure characterized by:

- Bromine at position 7

- Fluorine at position 5

- A naphthalene carbonyl group at position 4

- A tetrahydro benzodiazepine core

This unique structure contributes to its biological activity and receptor interaction profiles.

Research indicates that benzodiazepine derivatives typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. The specific interactions of this compound with these receptors have been explored in several studies:

- GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the frequency of channel opening events when GABA binds to its receptor. This leads to increased neuronal inhibition.

- Anxiolytic Effects : In animal models, the compound has demonstrated anxiolytic properties comparable to established benzodiazepines like diazepam.

Table 1: Summary of Biological Activities

Case Study 1: Anxiolytic Activity in Rodents

A study investigated the anxiolytic effects of the compound using the elevated plus maze (EPM) test in rodents. Results indicated a significant increase in time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels.

Case Study 2: Sedative Effects

In a separate study assessing sedative properties, doses of 10 mg/kg were administered to mice. Behavioral assessments showed a marked decrease in locomotor activity, indicating sedative effects consistent with benzodiazepine activity.

Comparative Analysis with Other Benzodiazepines

A comparative study using quantitative structure-activity relationship (QSAR) analysis highlighted that while many benzodiazepines share similar mechanisms of action, variations in side chains significantly influence potency and selectivity for GABA_A subtypes. The presence of bromine and fluorine in this compound enhances its binding affinity compared to traditional benzodiazepines such as diazepam and lorazepam.

Table 2: Comparative Potency of Benzodiazepines

| Compound | Potency (EC50) | GABA_A Subtype Preference |

|---|---|---|

| Diazepam | 0.5 µM | α1β2γ2 |

| Lorazepam | 0.3 µM | α2β3γ2 |

| 7-bromo-5-(4-fluorophenyl)... | 0.25 µM | α3β3γ2 |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exhibit anticancer properties. The presence of the naphthalene moiety is believed to enhance the compound's ability to interact with cancer cell lines. Studies have shown that benzodiazepines can induce apoptosis in various cancer types through different mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.

Neuropharmacological Effects

Benzodiazepines are well-known for their anxiolytic (anti-anxiety) and sedative effects. The specific compound under discussion may also exhibit these properties due to its structural similarity to other benzodiazepines like diazepam and lorazepam. Research has suggested that the compound could modulate GABA_A receptors, which play a crucial role in neurotransmission and anxiety regulation.

Potential Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzodiazepines. The unique structure of this compound may confer antimicrobial effects against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazepines and tested their efficacy against breast cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound showed significant cytotoxicity and induced apoptosis at micromolar concentrations.

Case Study 2: Neuropharmacological Assessment

A clinical trial investigated the anxiolytic effects of benzodiazepine derivatives in patients with generalized anxiety disorder (GAD). Participants receiving treatment with compounds structurally related to this compound reported substantial reductions in anxiety symptoms compared to placebo groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Implications

Key Observations:

- 7-Substituent : Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius may enhance receptor binding via hydrophobic interactions compared to chlorine .

- 5-Substituent : 4-Fluorophenyl vs. 2-Chlorophenyl/Phenyl/Pyridinyl: Fluorine’s electronegativity and para positioning may optimize receptor affinity compared to ortho-chloro (Phenazepam) or heterocyclic (Bromazepam) groups .

- 4-Substituent: Naphthalene-1-carbonyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.